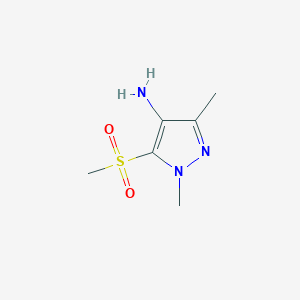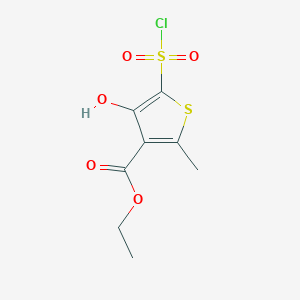
2-(2-Chloro-2-fluorocyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-2-fluorocyclopropyl)acetic acid is an organic compound featuring a cyclopropyl ring substituted with chlorine and fluorine atoms, and an acetic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor, followed by halogenation. One common method starts with 2-fluorophenethyl acid esters, which undergo acylation to form cyclopropyl-2-(2-fluorophenyl) ethyl ketone. This intermediate is then subjected to halogenation using a brominating agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-2-fluorocyclopropyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroacetic acid
- 2-Fluoroacetic acid
- 2,2-Dichlorocyclopropylacetic acid
Uniqueness
2-(2-Chloro-2-fluorocyclopropyl)acetic acid is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring, which can impart distinct chemical and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C5H6ClFO2 |
|---|---|
Poids moléculaire |
152.55 g/mol |
Nom IUPAC |
2-(2-chloro-2-fluorocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H6ClFO2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) |
Clé InChI |
UYBPLOPKHRBIOY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



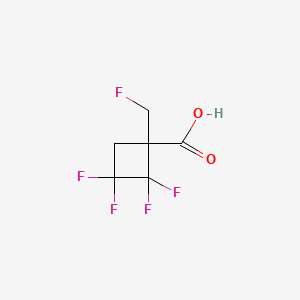



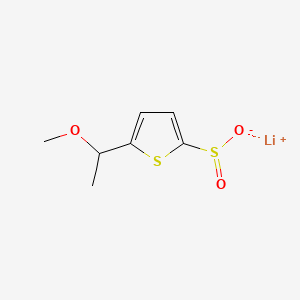

![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
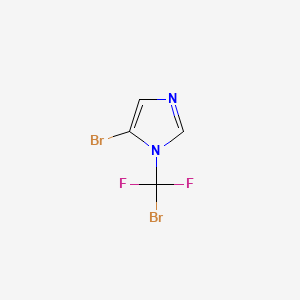
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)

